molecular formula C26H16N4O3S B11603463 (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11603463
M. Wt: 464.5 g/mol
InChI Key: IJSBHBKXYBBBLQ-XDOYNYLZSA-N
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Description

2-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex heterocyclic compound that combines the structural features of indole, thiazole, and triazine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step procedures. One common method includes the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate, followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions, altering its oxidation state.

    Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the indole and thiazole rings.

    Cyclization Reactions: Intramolecular cyclization is a key step in its synthesis.

Common reagents used in these reactions include ethyl 2-chloroacetoacetate, triethylamine, and various aromatic aldehydes. Major products formed from these reactions include arylidene derivatives and other substituted triazine compounds .

Scientific Research Applications

2-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-b][1,2,4]triazine derivatives and indole-based molecules. Compared to these compounds, 2-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its specific combination of indole, thiazole, and triazine rings, which confer distinct chemical and biological properties .

Similar Compounds

This detailed article provides a comprehensive overview of 2-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H16N4O3S

Molecular Weight

464.5 g/mol

IUPAC Name

(2Z)-2-(1-benzyl-2-oxoindol-3-ylidene)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C26H16N4O3S/c31-23-21(17-11-5-2-6-12-17)28-30-25(33)22(34-26(30)27-23)20-18-13-7-8-14-19(18)29(24(20)32)15-16-9-3-1-4-10-16/h1-14H,15H2/b22-20-

InChI Key

IJSBHBKXYBBBLQ-XDOYNYLZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=O)C(=N5)C6=CC=CC=C6)S4)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=O)C(=N5)C6=CC=CC=C6)S4)C2=O

Origin of Product

United States

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